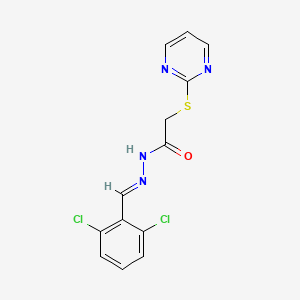

![molecular formula C13H15N3O2S B5557786 1-(4-methoxy-3-methylphenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5557786.png)

1-(4-methoxy-3-methylphenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "1-(4-methoxy-3-methylphenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone" is a chemical entity featuring a triazole ring, which is known for its significance in medicinal chemistry due to the triazole ring's versatile biological activities. This compound, however, is particularly studied for its structural and physicochemical properties.

Synthesis Analysis

The synthesis of related triazole derivatives often involves the alkylation process under alkaline conditions, followed by reduction steps to produce ketones and secondary alcohols with asymmetric carbon atoms (Wurfer & Badea, 2021). Such processes yield compounds that have not been reported previously in literature, indicating the novelty and potential of these chemical entities for further studies.

Molecular Structure Analysis

The molecular structure of similar compounds shows that the dihedral angles between different rings and fragments within the molecule can significantly influence its properties and interactions. For instance, studies on compounds with methoxyphenyl and triazole components reveal specific dihedral angles and crystal packing influenced by C—H⋯N interactions (Kesternich, Brito, Bolte, Pérez-Fermann, & Nelson, 2010).

Chemical Reactions and Properties

The chemical behavior of triazole derivatives can include reactions such as alkylation, reduction, and cycloaddition. These reactions are crucial for synthesizing various biologically active molecules. The structural flexibility of the triazole ring allows for the attachment of different substituents, leading to diverse chemical properties and potential applications (Labanauskas, Udrenaite, Gaidelis, & Brukštus, 2004).

Physical Properties Analysis

The physical properties of these compounds, such as crystal structure, transparency in the visible region, and thermal stability, are determined through various characterization techniques including X-ray diffraction (XRD), UV-visible spectroscopy, and thermal analysis. These properties are critical for understanding the suitability of these compounds for specific applications (Shruthi, Ravindrachary, Byrappa, Guruswamy, Goveas, Kumara, & Lokanath, 2019).

Aplicaciones Científicas De Investigación

Synthesis and Biological Activity

Synthetic Pathways and Derivatives

The synthesis of derivatives involving methoxyphenyl and triazolyl groups has been extensively studied. For example, derivatives exhibiting anti-inflammatory activity were synthesized by alkylation of methoxyphenyl-triazole-thiols, showcasing the compound's utility in generating biologically active molecules (Labanauskas et al., 2004). This highlights the versatility of the core structure in synthesizing compounds with potential therapeutic applications.

Antioxidant and Anticancer Activity

Novel derivatives have shown significant antioxidant and anticancer activities. A study highlighted the synthesis of propanehydrazide derivatives, some of which exhibited antioxidant activity superior to that of ascorbic acid, along with notable anticancer activity against specific cell lines, indicating the compound's relevance in designing cancer therapies (Tumosienė et al., 2020).

Antimicrobial Activity

The antimicrobial properties of compounds synthesized from methoxyphenyl-triazole have been documented. A study synthesized novel compounds with antimicrobial activity, demonstrating the potential of this chemical scaffold in contributing to the development of new antimicrobial agents (Nagamani et al., 2018).

Chemical Structure and Properties

Crystal Structure Analysis

The crystal structure of related compounds has been analyzed to understand the molecular arrangement and interactions. One study detailed the dihedral angles and interactions in the crystal, contributing to our understanding of the structural characteristics of methoxyphenyl-triazole derivatives (Kesternich et al., 2010).

Propiedades

IUPAC Name |

1-(4-methoxy-3-methylphenyl)-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O2S/c1-8-6-10(4-5-12(8)18-3)11(17)7-19-13-14-9(2)15-16-13/h4-6H,7H2,1-3H3,(H,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWTIRXPXQMHPPV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)CSC2=NNC(=N2)C)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-methoxy-3-methylphenyl)-2-((5-methyl-4H-1,2,4-triazol-3-yl)thio)ethanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

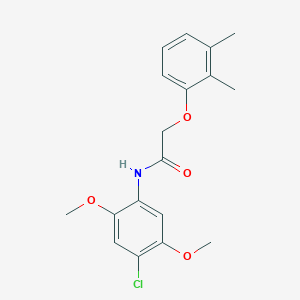

![N-[(1-benzyl-1H-pyrazol-4-yl)methyl]-2-(2,3-dihydro-1H-inden-1-yl)acetamide](/img/structure/B5557724.png)

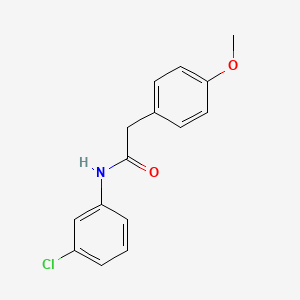

![(3aS*,6aS*)-2-methyl-5-(5-methyl-1,3,4-thiadiazol-2-yl)hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5557755.png)

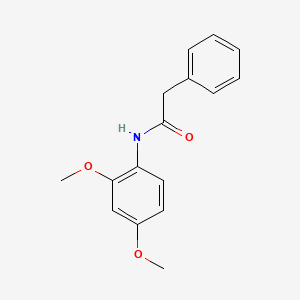

![N'-(2-chlorobenzylidene)-2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B5557756.png)

![4-{2-[(2-bromo-4-chlorophenoxy)acetyl]carbonohydrazonoyl}-2-methoxyphenyl 2-thiophenecarboxylate](/img/structure/B5557773.png)

![4-{3-[(3-benzyl-1-pyrrolidinyl)carbonyl]phenyl}-2-methyl-2-butanol](/img/structure/B5557775.png)

![4-methoxy-N-[2-(2-methoxyethyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl]benzamide](/img/structure/B5557782.png)

![1-[2-(4-chlorophenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5557784.png)

![N-{2-[(diethylamino)carbonyl]phenyl}-2-fluorobenzamide](/img/structure/B5557802.png)

![4-[4-(3-hydroxy-3-methylbutyl)benzyl]-N,N-dimethyl-1-piperazinecarboxamide](/img/structure/B5557810.png)

![methyl 3-[(2,6-dimethoxybenzoyl)amino]benzoate](/img/structure/B5557812.png)